molecular formula C3H7NO B13485123 2-Propen-1-amine, N-hydroxy- CAS No. 52716-05-9

2-Propen-1-amine, N-hydroxy-

Cat. No.: B13485123
CAS No.: 52716-05-9
M. Wt: 73.09 g/mol
InChI Key: LMWHOJSLACFBSG-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)hydroxylamine is an organic compound with the molecular formula C3H7NO It is a derivative of hydroxylamine, where the hydrogen atom of the hydroxylamine is replaced by a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Prop-2-en-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with an appropriate alkene under specific conditions. For instance, the reaction of hydroxylamine hydrochloride with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide can yield N-(prop-2-en-1-yl)hydroxylamine .

Industrial Production Methods

Industrial production of N-(prop-2-en-1-yl)hydroxylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamines or other derivatives.

Scientific Research Applications

N-(Prop-2-en-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(prop-2-en-1-yl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: The parent compound, which lacks the prop-2-en-1-yl group.

    N-Methylhydroxylamine: A derivative where the hydrogen atom is replaced by a methyl group.

    N-Ethylhydroxylamine: A derivative with an ethyl group instead of the prop-2-en-1-yl group.

Uniqueness

N-(Prop-2-en-1-yl)hydroxylamine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Biological Activity

2-Propen-1-amine, N-hydroxy- (also known as N-hydroxyprop-2-en-1-amine) is an organic compound characterized by the presence of both an amine and a hydroxyl functional group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of 2-Propen-1-amine, N-hydroxy- is C3H7NO\text{C}_3\text{H}_7\text{NO}. It is notable for its reactivity due to the dual functional groups, which allow it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions.

The biological activity of 2-Propen-1-amine, N-hydroxy- primarily involves its interaction with enzymes. It can act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways affected depend on the enzyme involved and the biological context.

Applications in Research

2-Propen-1-amine, N-hydroxy- has several applications in scientific research:

  • Enzyme Inhibition Studies : It is used as a probe to study enzyme inhibition mechanisms.
  • Organic Synthesis : Serves as a building block for the preparation of various nitrogen-containing compounds.
  • Pharmaceutical Development : Its derivatives are explored for potential therapeutic effects against various diseases.

Anticancer Properties

Recent studies have indicated that derivatives of 2-Propen-1-amine, N-hydroxy-, particularly those containing nitrogen heterocycles, exhibit significant antiproliferative activity against cancer cell lines. For instance, one study demonstrated that a derivative showed IC50 values of 6.52 ± 0.42 µM against HeLa cells (cervical cancer) and 7.88 ± 0.52 µM against SiHa cells . These findings suggest a promising avenue for developing new anticancer agents based on this compound.

Antimicrobial Activity

Another area of interest is the compound's antimicrobial properties. A related compound, N-methyl-3-phenyl-2-propen-1-amine, was shown to inhibit biofilm formation and pyocyanin production in Pseudomonas aeruginosa, highlighting its potential as a quorum sensing inhibitor . This suggests that similar compounds could be developed to combat bacterial infections by disrupting communication among bacterial populations.

Case Studies

Study ReferenceFocusKey Findings
Anticancer ActivityDerivative exhibited significant antiproliferative effects against cervical cancer cell lines with low toxicity to normal cells.
Antimicrobial ActivityInhibition of biofilm formation and virulence factors in Pseudomonas aeruginosa was observed at concentrations as low as 150 µg/ml.

Properties

CAS No.

52716-05-9

Molecular Formula

C3H7NO

Molecular Weight

73.09 g/mol

IUPAC Name

N-prop-2-enylhydroxylamine

InChI

InChI=1S/C3H7NO/c1-2-3-4-5/h2,4-5H,1,3H2

InChI Key

LMWHOJSLACFBSG-UHFFFAOYSA-N

Canonical SMILES

C=CCNO

Origin of Product

United States

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